Cas no 16204-16-3 (4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide)

4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
- 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydrophthalen-2-yl)benzenesulfomide
- 4-methyl-N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)benzenesulfonamide
- 16204-16-3
- J-515793
- SB83198
- DB-306095
- DTXSID60744913
- 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzene-1-sulfonamide
-
- Inchi: InChI=1S/C17H17NO3S/c1-12-5-8-15(9-6-12)22(20,21)18-14-7-10-16-13(11-14)3-2-4-17(16)19/h5-11,18H,2-4H2,1H3
- InChI Key: IWMLFWGTSKHTHR-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3C(=C2)CCCC3=O
Computed Properties
- Exact Mass: 315.09291458g/mol
- Monoisotopic Mass: 315.09291458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.6Ų
- XLogP3: 2.9
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019087207-1g |
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide |
16204-16-3 | 95% | 1g |
814.08 USD | 2021-06-17 | |
Crysdot LLC | CD12136343-1g |
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide |
16204-16-3 | 95+% | 1g |
$947 | 2024-07-24 | |
Chemenu | CM140591-1g |
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide |
16204-16-3 | 95% | 1g |
$893 | 2021-08-05 | |
Chemenu | CM140591-1g |
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide |
16204-16-3 | 95% | 1g |
$*** | 2023-03-30 |
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide Related Literature
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
Additional information on 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
Introduction to 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide (CAS No. 16204-16-3) and Its Emerging Applications in Chemical Biology
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide, identified by the chemical abstracts service number 16204-16-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This sulfonamide derivative combines a benzenesulfonamide moiety with a tetrahydronaphthalene scaffold, presenting an intriguing framework for drug discovery and molecular investigation. The compound's structural composition suggests potential interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry and therapeutic development.
The benzenesulfonamide functional group is well-documented for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. Sulfonamides are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In the case of 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide, the presence of the tetrahydronaphthalene ring introduces additional conformational flexibility and electronic properties that may influence its binding affinity and specificity to biological targets. This structural feature has prompted researchers to investigate its potential as a lead compound in the development of novel therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the interactions between 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide and biological macromolecules. These studies have highlighted the compound's ability to engage with proteins and enzymes in a manner that could be exploited for therapeutic purposes. For instance, preliminary computational analyses suggest that this sulfonamide derivative may interact with enzymes involved in metabolic pathways relevant to cancer progression. Such insights have fueled interest in synthesizing analogs and derivatives of 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide to optimize its pharmacological profile.
In parallel with computational studies, experimental investigations have begun to unravel the biological significance of this compound. Initial in vitro assays have demonstrated that 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide exhibits modest inhibitory activity against certain enzymes associated with inflammatory responses. This observation aligns with the broader therapeutic potential of sulfonamides and underscores their relevance in addressing chronic inflammatory diseases. Moreover, the tetrahydronaphthalene moiety appears to contribute to the compound's stability and bioavailability, factors that are critical for its development into a viable drug candidate.
The synthesis of 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide represents a testament to the progress in organic synthesis methodologies. The construction of the tetrahydronaphthalene core involves multi-step reactions that showcase the ingenuity of synthetic chemists in navigating complex molecular architectures. Techniques such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations have been instrumental in achieving the desired structure with high fidelity. These synthetic strategies not only highlight the compound's accessibility but also pave the way for generating libraries of related molecules for high-throughput screening.
As research into 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide progresses, interdisciplinary collaboration between chemists and biologists will be essential to fully elucidate its therapeutic potential. The integration of structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will provide critical insights into how this compound interacts with its biological targets at an atomic level. Such detailed mechanistic understanding is indispensable for designing next-generation sulfonamide-based drugs with enhanced efficacy and reduced side effects.
The growing interest in 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide also reflects broader trends in drug discovery towards targeting emerging therapeutic areas. For example, there is increasing evidence suggesting that sulfonamides may play a role in modulating neuroinflammatory processes associated with neurodegenerative diseases. The structural features of this compound make it a compelling candidate for investigating novel treatment strategies for conditions such as Alzheimer's disease and Parkinson's disease. As such, 4-Methyl-N-(5-o x o - 5 , 6 , 7 , 8 - tetr ah y dr on ap h t h al e n - 2 - y l ) b en z e n es u l fon am ide (CAS No. 16204 - 16 - 3) is poised to make significant contributions to both academic research and pharmaceutical innovation.
In conclusion, 4 - Methyl - N - ( 5 - ox o - 5 , 6 , 7 , 8 - tetr ah y dr on ap h t h al e n - 2 - y l ) b en z e n es u l fon am ide represents a fascinating molecule with substantial potential in chemical biology and drug development. Its unique structural attributes combined with preliminary biological activity make it an attractive focus for further investigation. As research continues to uncover new applications for this sulfonamide derivative, it will undoubtedly serve as a valuable tool for advancing our understanding of disease mechanisms and developing innovative therapeutic solutions.
16204-16-3 (4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide) Related Products
- 1261479-92-8(2-Chloro-5-hydroxy-3-(3-(trifluoromethyl)phenyl)pyridine)
- 775330-11-5(2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde)
- 2248399-35-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(isoquinolin-4-yl)-2-methylpropanoate)
- 2172458-37-4(3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1806948-99-1(4-Cyano-3-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)
- 202865-66-5((2-bromo-5-fluorophenyl)methanol)
- 329228-10-6(1-bromonaphthalen-2-yl piperidine-1-carboxylate)
- 2138522-48-0(methyl 2-(1-methylhydrazin-1-yl)-6-(piperazin-1-yl)pyrimidine-4-carboxylate)
- 88070-43-3(5-Pyrimidinol, 4-phenyl-)
- 1040017-83-1((3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine)




